Cas no 56776-45-5 (2-Methyl-N-(m-tolyl)benzamide)

2-Methyl-N-(m-tolyl)benzamide is a benzamide derivative characterized by its distinct structural configuration, featuring a methyl-substituted benzoyl group linked to an m-tolylamine moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. Its well-defined molecular structure allows for precise modifications, making it valuable for structure-activity relationship studies. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its synthetic utility is further enhanced by compatibility with common reaction conditions, enabling diverse functionalization. Researchers may explore its applications in medicinal chemistry, particularly in the design of targeted small-molecule therapeutics.
2-Methyl-N-(m-tolyl)benzamide structure
2-Methyl-N-(m-tolyl)benzamide structure
Product Name:2-Methyl-N-(m-tolyl)benzamide
CAS No:56776-45-5
MF:C13H14N2O4
MW:262.261263370514
CID:860425
Update Time:2026-04-29

2-Methyl-N-(m-tolyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-N-(m-tolyl)benzamide
    • 2-methyl-N-(3-methylphenyl)benzamide
    • 2-Methyl-benzoesaeure-m-toluidid
    • 2-methyl-benzoic acid m-toluidide
    • 3-(2-methylbenzoylamino)toluene
    • 3'-Methyl-2-methylbenzanilid
    • 3'-Methyl-2-methyl-benzanilid
    • AC1L3TZ9
    • AC1Q5M7E
    • Benzamide, 2-methyl-N-(3-methylphenyl)-
    • Benzamide, N-(3-methylphenyl)-2-methyl-
    • CHEMBL1214465
    • NSC27871
    • o-Toluylsaeure-m-toluidid
    • SureCN533767
    • 2,3'-Dimethylbenzanilide
    • Inchi: InChI=1S/C15H15NO/c1-11-6-5-8-13(10-11)16-15(17)14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,16,17)
    • InChI Key: UEOKUJAEEOJMST-UHFFFAOYSA-N
    • SMILES: CC1=CC(NC(C2=CC=CC=C2C)=O)=CC=C1

Computed Properties

  • Exact Mass: 225.11545
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing

Experimental Properties

  • Density: 1.21
  • Melting Point: 144 ºC
  • PSA: 29.1
  • LogP: 3.62870

2-Methyl-N-(m-tolyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019138643-500g
2-Methyl-N-(m-tolyl)benzamide
56776-45-5 95%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Crysdot LLC
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Additional information on 2-Methyl-N-(m-tolyl)benzamide

2-Methyl-N-(m-tolyl)benzamide (CAS No: 56776-45-5)

2-Methyl-N-(m-tolyl)benzamide is a versatile organic compound with the CAS registry number 56776-45-5. This compound, also referred to as N-(m-tolyl)-2-methylbenzamide, belongs to the class of benzamides and is widely recognized for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its structure consists of a benzene ring substituted with a methyl group at the 2-position and an N-(m-tolyl) amide group, which contributes to its unique chemical properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Methyl-N-(m-tolyl)benzamide through various methodologies, including nucleophilic acyl substitution and coupling reactions. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for high-end applications. The compound's stability under diverse conditions has been extensively studied, revealing its resistance to hydrolysis and oxidation, which are critical factors for its use in demanding environments.

The chemical structure of 2-Methyl-N-(m-tolyl)benzamide plays a pivotal role in its reactivity and functionality. The presence of the methyl group at the 2-position introduces steric hindrance, which can influence the compound's interaction with other molecules. This steric effect has been exploited in drug design to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Furthermore, the amide group facilitates hydrogen bonding, which is essential for its role in peptide synthesis and as a building block in organic chemistry.

Recent studies have highlighted the potential of 2-Methyl-N-(m-tolyl)benzamide as a precursor for synthesizing bioactive compounds. For instance, researchers have utilized this compound to develop novel inhibitors for protein kinases, which are key targets in cancer therapy. The ability to modify the substituents on the benzene ring has opened avenues for tailoring the compound's biological activity, thereby enhancing its therapeutic potential.

In addition to its pharmaceutical applications, 2-Methyl-N-(m-tolyl)benzamide has found utility in agrochemicals as a component in herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant metabolism has made it a valuable asset in crop protection. Recent field trials have demonstrated its efficacy in controlling invasive plant species without adverse effects on beneficial organisms, underscoring its role in sustainable agriculture.

The environmental impact of 2-Methyl-N-(m-tolyl)benzamide has also been a subject of recent research. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in soil and water systems. This characteristic aligns with global efforts to develop eco-friendly chemicals that reduce ecological footprint.

In conclusion, 2-Methyl-N-(m-tolyl)benzamide (CAS No: 56776-45-5) is a multifaceted compound with significant contributions across various industries. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key player in modern chemical innovation.

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